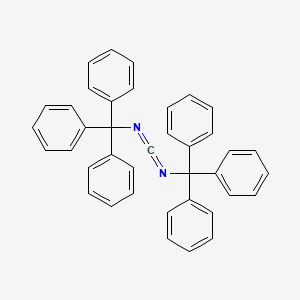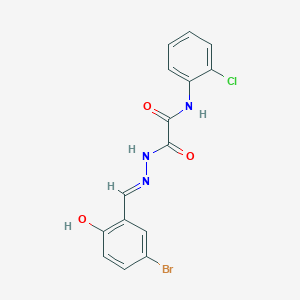
2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドは、臭素化ヒドロキシベンジリデン基、ヒドラジノ結合、およびクロロフェニル置換オキソアセトアミド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドの合成は、通常、複数段階のプロセスで行われます。
ベンジリデンヒドラゾン中間体の形成: 最初の段階は、5-ブロモ-2-ヒドロキシベンズアルデヒドとヒドラジン水和物を縮合させて、ベンジリデンヒドラゾン中間体を形成することです。この反応は、通常、エタノール中で還流条件下で行われます。
アシル化反応: ベンジリデンヒドラゾン中間体は、次に、トリエチルアミンなどの塩基の存在下、2-クロロフェニルイソシアネートと反応させます。この段階により、最終生成物である2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドが形成されます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器の使用、反応条件の精密な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、強力な酸化条件下でケトンまたはカルボン酸に酸化することができます。
還元: ヒドラゾン結合は、対応するヒドラジン誘導体を形成するように還元することができます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃)。
還元: 水素化ホウ素ナトリウム (NaBH₄) または水素化リチウムアルミニウム (LiAlH₄)。
置換: 極性溶媒中のアジ化ナトリウム (NaN₃) やチオ尿素などの求核剤。
主要な生成物
酸化: 5-ブロモ-2-ヒドロキシ安息香酸または5-ブロモ-2-ヒドロキシベンゾフェノンの形成。
還元: 2-(2-(5-ブロモ-2-ヒドロキシベンジル)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドの形成。
置換: 2-(2-(5-置換-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミド誘導体の形成。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基の修飾が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学的研究では、この化合物の誘導体は、抗菌、抗真菌、または抗がん特性などの興味深い生物活性を持つ可能性があります。その生物活性に関する研究は、新しい治療薬の開発につながる可能性があります。
医学
医薬品化学では、この化合物は、薬物候補としての可能性を探求することができます。その構造的特徴は、酵素や受容体などの生体標的に相互作用する可能性を示唆しており、薬物開発の候補となります。
工業
工業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。さまざまな化学反応を起こすことができるため、特殊化学品の生産における貴重な中間体になります。
作用機序
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドの作用機序は、特定の用途によって異なります。たとえば、抗菌剤として使用する場合、細菌酵素と相互作用するか、細胞膜の完全性を破壊することによって、細菌の増殖を阻害する可能性があります。抗がん剤として探求する場合、特定のシグナル伝達経路を標的にすることによって、がん細胞のアポトーシスを誘導する可能性があります。
類似化合物との比較
類似化合物
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-フェニル-2-オキソアセトアミド: 類似の構造ですが、クロロフェニル基はありません。
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-メチルフェニル)-2-オキソアセトアミド: 塩素の代わりにメチル基を持つ類似の構造。
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-ニトロフェニル)-2-オキソアセトアミド: 塩素の代わりにニトロ基を持つ類似の構造。
独自性
2-(2-(5-ブロモ-2-ヒドロキシベンジリデン)ヒドラジノ)-N-(2-クロロフェニル)-2-オキソアセトアミドにおける臭素原子と塩素原子の両方の存在は、そのアナログと比較して独特な特徴です。これらのハロゲン原子は、化合物の反応性と生物活性に大きな影響を与える可能性があり、さまざまな用途におけるその有効性を高める可能性があります。
特性
CAS番号 |
351443-47-5 |
|---|---|
分子式 |
C15H11BrClN3O3 |
分子量 |
396.62 g/mol |
IUPAC名 |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-10-5-6-13(21)9(7-10)8-18-20-15(23)14(22)19-12-4-2-1-3-11(12)17/h1-8,21H,(H,19,22)(H,20,23)/b18-8+ |
InChIキー |
LXXSKDUQVSJWLT-QGMBQPNBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




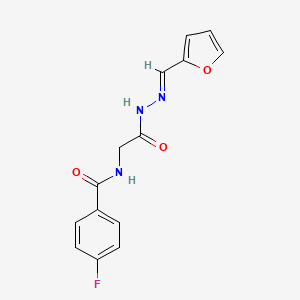
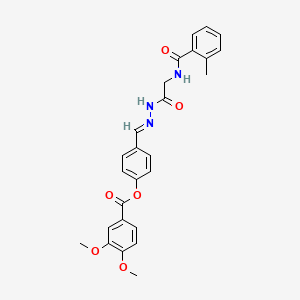
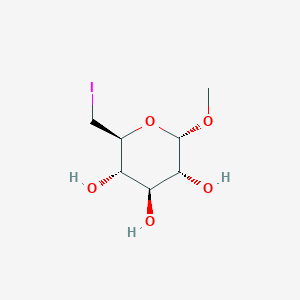
![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
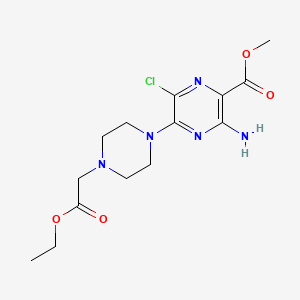

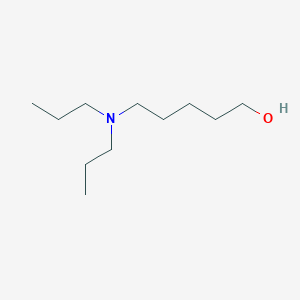
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
